Destruxin B1
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Overview
Description
Destruxin B1 is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. This compound, along with other destruxins, has been extensively studied for its diverse biological activities, including insecticidal, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of destruxin B1 involves Shiina’s macrolactonization as a key reaction. Combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution has been successful . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Metarhizium anisopliae cultures. Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Destruxin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Destruxin B1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclodepsipeptides and their synthetic analogs.
Biology: Investigated for its role in insect-pathogen interactions and its effects on insect immune systems.
Medicine: Exhibits antitumor activity by inhibiting the Wnt/β-catenin signaling pathway and inducing apoptosis in hepatocellular carcinoma cells.
Mechanism of Action
Destruxin B1 is part of a family of destruxins, which include destruxin A, C, D, E, and their analogs . Compared to other destruxins, this compound is unique in its specific inhibition of the Wnt/β-catenin signaling pathway and its potent antitumor activity . Other destruxins, such as destruxin A, primarily exhibit insecticidal and immunosuppressive activities .
Comparison with Similar Compounds
- Destruxin A
- Destruxin C
- Destruxin D
- Destruxin E
- Destruxin F
Properties
CAS No. |
79386-01-9 |
---|---|
Molecular Formula |
C31H53N5O7 |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S)-3-butan-2-yl-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C31H53N5O7/c1-10-19(5)24-29(40)35(9)25(18(3)4)30(41)34(8)21(7)27(38)32-16-15-23(37)43-26(20(6)11-2)31(42)36-17-13-12-14-22(36)28(39)33-24/h18-22,24-26H,10-17H2,1-9H3,(H,32,38)(H,33,39)/t19-,20?,21-,22-,24-,25-,26+/m0/s1 |
InChI Key |
ZUCXDCRAVWYPSD-YAZLVPKGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N1)C(C)CC)C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)C(C)CC)C)C)C(C)C)C |
Origin of Product |
United States |
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